molecular formula C14H23N3OSi B566866 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine CAS No. 1214900-04-5

3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine

カタログ番号 B566866
CAS番号: 1214900-04-5
分子量: 277.443
InChIキー: GXMCQJYUDTXZHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用機序

BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition by 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This results in decreased cell proliferation and increased apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine has been shown to have potent and selective inhibitory activity against BTK, with an IC50 value of 0.85 nM. It has also been shown to have good pharmacokinetic properties, including high oral bioavailability and long half-life. In preclinical studies, 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine has been shown to be effective in inhibiting the growth of various B-cell malignancies, including CLL, NHL, and Waldenstrom's macroglobulinemia.

実験室実験の利点と制限

3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine has several advantages for lab experiments, including its high potency and selectivity, good pharmacokinetic properties, and efficacy in preclinical models of B-cell malignancies. However, there are also some limitations to its use, including its high cost, limited availability, and potential off-target effects.

将来の方向性

There are several potential future directions for the research and development of 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine. One direction is the investigation of its efficacy in combination with other targeted therapies, such as PI3K inhibitors or CD20 antibodies, in the treatment of B-cell malignancies. Another direction is the exploration of its potential use in other diseases, such as autoimmune disorders or inflammatory diseases, where BTK plays a role in pathogenesis. Finally, the development of more potent and selective BTK inhibitors based on the structure of 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine is an area of ongoing research.

科学的研究の応用

3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine has been extensively studied in preclinical models of B-cell malignancies, and its efficacy has been demonstrated in various in vitro and in vivo experiments. In a study by Honigberg et al., 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine was shown to inhibit BTK activity and downstream signaling pathways in CLL and NHL cell lines, leading to decreased cell proliferation and increased apoptosis. In another study by Dubovsky et al., 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine was shown to be effective in inhibiting the growth of CLL cells in a mouse xenograft model.

特性

IUPAC Name

3-methyl-1-(2-trimethylsilylethoxymethyl)indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OSi/c1-11-13-6-5-12(15)9-14(13)17(16-11)10-18-7-8-19(2,3)4/h5-6,9H,7-8,10,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMCQJYUDTXZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)N)COCC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731429
Record name 3-Methyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214900-04-5
Record name 3-Methyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-methyl-6-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (2.37 g, 7.70 mmol) and Pd/C (10 weight %) (0.082 g, 0.77 mmol) in MeOH (35 mL) was stirred under an atmosphere of H2 at about 25° C. for about 12 h. The hydrogen source was removed and the flask was purged with N2. The catalyst was removed by filtration and the filtrate was concentrated to give 3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine (1.9 g, 84%): LC/MS (Table 2, Method h) Rt=2.09 min; MS m/z: 278 (M+H)+.
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0.082 g
Type
catalyst
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。